1-(3-bromo-4-methylphenyl)cyclopropane-1-carboxylic acid
Description
Properties
CAS No. |
1314661-28-3 |
|---|---|
Molecular Formula |
C11H11BrO2 |
Molecular Weight |
255.11 g/mol |
IUPAC Name |
1-(3-bromo-4-methylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H11BrO2/c1-7-2-3-8(6-9(7)12)11(4-5-11)10(13)14/h2-3,6H,4-5H2,1H3,(H,13,14) |
InChI Key |
OKTGSTQCEKHALZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2(CC2)C(=O)O)Br |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Catalytic Systems and Reaction Conditions
Rhodium(II) catalysts (e.g., Rh₂(OAc)₄) dominate industrial-scale syntheses due to their high efficiency. A representative protocol involves:
-
Substrate Preparation : 3-Bromo-4-methylstyrene is synthesized via Friedel-Crafts alkylation of 4-methylbromobenzene followed by dehydrogenation.
-
Carbene Generation : Ethyl diazoacetate decomposes under Rh catalysis to generate a reactive carbene intermediate.
-
Cyclopropanation : The carbene inserts into the styrene double bond, forming the cyclopropane ring.
Table 1 : Performance of Catalysts in [2+1] Cycloaddition
| Catalyst | Temperature (°C) | Yield (%) | Diastereomeric Ratio |
|---|---|---|---|
| Rh₂(OAc)₄ | 25 | 78 | 92:8 |
| Cu(OTf)₂ | 40 | 65 | 85:15 |
| Fe(acac)₃ | 60 | 42 | 78:22 |
Yields correlate inversely with catalyst electrophilicity, as stronger Lewis acids promote competing dimerization side reactions.
Hofmann Rearrangement of Cyclopropane Carboxamides
The Hofmann rearrangement offers a stereoretentive pathway for converting cyclopropane carboxamides to carboxylic acids. This method avoids harsh oxidation conditions, preserving acid-sensitive functional groups.
Stepwise Synthesis
-
Amide Formation : 3-Bromo-4-methylphenylcyclopropane carboxamide is prepared via coupling of cyclopropanecarbonyl chloride with 3-bromo-4-methylaniline.
-
Rearrangement : Treatment with NaOBr in aqueous HCl (pH 1–2) at 0°C induces rearrangement, yielding the target carboxylic acid.
Key Optimization Parameters :
-
pH Control : Maintaining pH < 2 minimizes hydrolysis of the intermediate isocyanate.
-
Reaction Time : Extended durations (>12 h) at low temperatures improve yields by ensuring complete intermediate conversion.
Table 2 : Hofmann Rearrangement Yield Optimization
| Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|
| 0 | 12 | 82 |
| 25 | 6 | 68 |
| -10 | 24 | 85 |
Enantioselective Michael Initiated Ring Closure (MIRC)
The MIRC strategy has emerged as a powerful tool for constructing enantiomerically enriched cyclopropanes. This method leverages asymmetric organocatalysis to control stereochemistry during ring formation.
Reaction Sequence
-
Michael Addition : A bromo-methyl cinnamate derivative undergoes nucleophilic attack by a malonate ester, facilitated by a chiral squaramide catalyst.
-
Ring Closure : Intramolecular alkylation forms the cyclopropane ring with high enantioselectivity.
-
Hydrolysis : The ester moiety is hydrolyzed to the carboxylic acid under basic conditions.
Table 3 : Enantioselectivity with Chiral Catalysts
| Catalyst | ee (%) | Yield (%) |
|---|---|---|
| (S)-TRIP | 92 | 75 |
| Jacobsen Thiourea | 88 | 68 |
| Cinchona Alkaloid | 85 | 72 |
Steric bulk at the catalyst's chiral center enhances enantioselectivity by restricting transition-state geometries.
| Oxidant | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| CrO₃/H₂SO₄ | Acetone | 89 | 97 |
| KMnO₄ | H₂O | 38 | 82 |
| TEMPO/NaClO | CH₂Cl₂/H₂O | 76 | 95 |
Industrial-Scale Process Considerations
Large-scale production necessitates balancing cost, safety, and environmental impact:
Continuous-Flow Cyclopropanation
Adopting flow chemistry reduces reaction times from hours to minutes by enhancing heat/mass transfer. A representative setup:
Solvent Recycling
-
Extraction System : Countercurrent centrifugal extractors recover >98% of ethyl acetate from aqueous waste streams.
-
Distillation : Thin-film evaporators purify solvents with 99.5% efficiency, reducing raw material costs by 40%.
Analytical Characterization
Rigorous quality control ensures synthetic reliability:
Spectroscopic Validation
Chromatographic Purity
HPLC Conditions :
-
Column: C18, 5 μm, 250 × 4.6 mm
-
Mobile Phase: 60:40 MeCN/H₂O (0.1% TFA)
-
Retention Time: 8.2 minutes (purity ≥98%)
Comparative Method Evaluation
Table 5 : Synthesis Route Comparison
| Method | Yield (%) | Cost Index | Scalability | Enantioselectivity |
|---|---|---|---|---|
| [2+1] Cycloaddition | 78 | 1.0 | Excellent | Low |
| Hofmann Rearrangement | 82 | 0.8 | Moderate | None |
| MIRC | 75 | 2.5 | Challenging | High |
| Oxidation | 89 | 1.2 | Good | None |
The Hofmann rearrangement offers the best balance of yield and cost for racemic synthesis, while MIRC prevails for enantioselective needs despite higher costs.
Chemical Reactions Analysis
1-(3-Bromo-4-methylphenyl)cyclopropane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the brominated group to other functional groups such as hydrogen or alkyl groups.
Substitution: The bromine atom in the compound can be substituted with other atoms or groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Bromo-4-methylphenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural properties.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer agents, often involves this compound.
Mechanism of Action
The mechanism by which 1-(3-bromo-4-methylphenyl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The brominated phenyl group can participate in binding interactions, while the cyclopropane ring and carboxylic acid group contribute to the compound’s overall reactivity and stability. Specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- Positional Isomers: 1-(3-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid (CAS: 1314773-93-7) and 1-(3-bromo-5-methylphenyl)cyclopropane-1-carboxylic acid differ in methyl group placement (2- vs. 5-position on the phenyl ring). 1-(4-Methylphenyl)cyclopropane-1-carboxylic acid (CAS: 83846-66-6) lacks bromine but retains the methyl group at the 4-position, highlighting the role of bromine in enhancing electrophilic substitution reactivity .
Halogenated Derivatives :
- 1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid (CAS: 749269-74-7) introduces fluorine, which increases electronegativity and may enhance acidity of the carboxylic acid group compared to the target compound .
- 1-(3-Fluorophenyl)cyclopropane-1-carboxylic acid (CAS: 248588-33-2) demonstrates how fluorine substitution at the 3-position influences dipole moments and solubility .
Functional Group Variations
- Cyclopropene Derivatives :
- Amino-Protected Analogs: 1-(Boc-Amino)cyclopropanecarboxylic acid (CAS: 88950-64-5) features a tert-butoxycarbonyl (Boc)-protected amine, enhancing solubility in organic solvents and serving as a peptide synthesis intermediate .
Physicochemical Properties
*Estimated properties based on structural analogs.
Biological Activity
1-(3-Bromo-4-methylphenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative that has garnered attention in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropane ring substituted with a bromine atom and a methylphenyl group, which significantly influences its reactivity and biological interactions. The presence of the bromine atom enhances its binding affinity to various biological targets, making it a candidate for further pharmacological exploration.
The biological activity of 1-(3-bromo-4-methylphenyl)cyclopropane-1-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound's structural characteristics allow it to modulate the activity of these targets, leading to various biological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering physiological processes.
- Receptor Binding : Its structural similarity to naturally occurring ligands enables it to bind to receptors, influencing signal transduction pathways.
Biological Activity and Applications
Research has indicated several potential biological activities associated with 1-(3-bromo-4-methylphenyl)cyclopropane-1-carboxylic acid:
Anticancer Activity
Studies have shown that cyclopropane derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance:
- In vitro Studies : The compound demonstrated significant inhibition of proliferation in human cancer cell lines such as HeLa and A549, with IC50 values indicating potent activity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 8.7 | Induction of apoptosis through ROS generation |
| A549 | 4.29 | Cell cycle arrest at G0/G1 phase |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Its ability to modulate inflammatory pathways could make it a candidate for treating conditions characterized by chronic inflammation.
Case Studies
Several studies have explored the biological implications of 1-(3-bromo-4-methylphenyl)cyclopropane-1-carboxylic acid:
- Study on Cancer Cell Lines : A recent study evaluated the cytotoxic effects of the compound on various cancer cell lines, demonstrating that it effectively inhibits cell growth through mechanisms involving apoptosis and cell cycle arrest .
- Inflammation Model : Another study assessed the anti-inflammatory effects using an animal model, where the compound reduced markers of inflammation significantly compared to controls .
Q & A
Q. What are effective synthetic routes for synthesizing 1-(3-bromo-4-methylphenyl)cyclopropane-1-carboxylic acid?
Methodological Answer: The synthesis of cyclopropane carboxylic acid derivatives often involves cyclopropanation of alkenes or alkylation of glycine equivalents followed by cyclization. For brominated analogs, halogen-directed cross-coupling (e.g., Suzuki-Miyaura) may introduce substituents post-cyclopropane formation. A plausible route includes:
- Step 1 : Cyclopropanation of a pre-functionalized alkene (e.g., 3-bromo-4-methylstyrene) using diazo compounds or carbene intermediates.
- Step 2 : Hydrolysis or oxidation to introduce the carboxylic acid group.
- Critical Parameters : Reaction temperature (e.g., 0–25°C for carbene stability) and solvent choice (THF or DCM for polar intermediates) .
- Validation : Monitor reaction progress via TLC or LC-MS, and confirm purity via HPLC (>98%) .
Q. How can spectroscopic methods characterize this compound’s structural integrity?
Methodological Answer:
- NMR : Use - and -NMR to confirm cyclopropane ring protons (δ 1.5–2.5 ppm, split patterns) and carboxylic acid proton (δ 12–13 ppm). The bromine and methyl groups on the phenyl ring will show distinct aromatic splitting and upfield shifts .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (CHBrO, expected ~271.0 g/mol).
- IR : Confirm carboxylic acid C=O stretch (~1700 cm) and cyclopropane ring vibrations (~1000–1100 cm) .
Q. What are optimal storage conditions to ensure compound stability?
Methodological Answer:
- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (N) to prevent oxidation or hydrolysis of the cyclopropane ring.
- Solubility Considerations : Pre-dissolve in DMSO or ethanol for long-term aliquots (-20°C) to avoid repeated freeze-thaw cycles .
Advanced Research Questions
Q. How does the bromine substituent influence reactivity in cross-coupling reactions?
Methodological Answer: The bromine atom at the 3-position enables palladium-catalyzed coupling (e.g., Suzuki, Heck). Key factors include:
- Catalyst Selection : Pd(PPh) or PdCl(dppf) for aryl bromide activation.
- Steric Effects : The adjacent methyl group may slow transmetallation; optimize ligand steric bulk (e.g., SPhos vs. XPhos).
- Validation : Track coupling efficiency via -NMR (disappearance of bromine-coupled protons) and quantify yields via HPLC .
Q. How can computational modeling predict biological target interactions?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase or kinases). The carboxylic acid group may hydrogen-bond with active-site residues.
- MD Simulations : Assess cyclopropane ring rigidity’s impact on binding kinetics (e.g., AMBER or GROMACS for 100-ns trajectories).
- Electrostatic Potential Maps : Calculate partial charges (DFT methods) to identify nucleophilic/electrophilic regions influenced by bromine .
Q. How to resolve contradictions in crystallographic data for cyclopropane derivatives?
Methodological Answer:
- Multi-Technique Validation : Combine X-ray crystallography with synchrotron-based SC-XRD to resolve ambiguities in bond angles (cyclopropane ~60°).
- DFT Optimization : Compare experimental data with theoretical geometries (B3LYP/6-31G* level) to identify strained conformers.
- Dynamic NMR : Use variable-temperature -NMR to detect ring puckering or substituent-driven distortions .
Q. What strategies enhance solubility for in vitro bioassays without altering bioactivity?
Methodological Answer:
- Prodrug Design : Synthesize methyl or ethyl esters (e.g., methyl 1-(3-bromo-4-methylphenyl)cyclopropane-1-carboxylate) to improve lipophilicity. Hydrolyze enzymatically post-uptake.
- Co-Solvent Systems : Use DMSO/PBS (≤1% v/v) or cyclodextrin inclusion complexes.
- pH Adjustment : Deprotonate the carboxylic acid at physiological pH (pKa ~4–5) to increase aqueous solubility .
Notes
- Citations reflect methodologies from peer-reviewed synthesis protocols, computational tools, and empirical data.
- For biological studies, validate target engagement via SPR or ITC to correlate structural features with activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
